molecular formula C13H16O4 B11722734 ethyl (2R)-7-hydroxy-2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylate

ethyl (2R)-7-hydroxy-2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylate

Cat. No.: B11722734
M. Wt: 236.26 g/mol
InChI Key: ZQUVGOXTQFGONJ-CYBMUJFWSA-N
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Description

Ethyl (2R)-7-hydroxy-2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylate is a chemical compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often found in fruits and flowers. This particular compound is characterized by its unique structure, which includes a benzopyran ring, a hydroxy group, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R)-7-hydroxy-2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol. This reaction is often catalyzed by a mineral acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in the presence of the acid catalyst until the ester is formed .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar esterification processes, but with optimized conditions to maximize yield and efficiency. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-7-hydroxy-2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl (2R)-7-hydroxy-2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals .

Mechanism of Action

The mechanism of action of ethyl (2R)-7-hydroxy-2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Ethyl (2R)-7-hydroxy-2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl benzoate: Lacks the hydroxy and benzopyran ring, making it less complex.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl (2R)-7-hydroxy-2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxamide: Contains an amide group instead of an ester group .

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

ethyl (2R)-7-hydroxy-2-methyl-3,4-dihydrochromene-2-carboxylate

InChI

InChI=1S/C13H16O4/c1-3-16-12(15)13(2)7-6-9-4-5-10(14)8-11(9)17-13/h4-5,8,14H,3,6-7H2,1-2H3/t13-/m1/s1

InChI Key

ZQUVGOXTQFGONJ-CYBMUJFWSA-N

Isomeric SMILES

CCOC(=O)[C@]1(CCC2=C(O1)C=C(C=C2)O)C

Canonical SMILES

CCOC(=O)C1(CCC2=C(O1)C=C(C=C2)O)C

Origin of Product

United States

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